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Compound of Interest

Ethyl 3-(3,5-dichlorophenyl)-3-
Compound Name:
oxopropanoate

Cat. No.: B178778

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals
Introduction

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a halogenated aromatic (3-keto ester. This
class of compounds serves as versatile building blocks in organic synthesis due to the
presence of multiple reactive sites, including an acidic a-hydrogen and two carbonyl groups.
These features allow for a variety of chemical transformations, making them valuable
intermediates in the synthesis of more complex molecules, including heterocyclic compounds
with potential applications in medicinal chemistry and materials science. This technical guide
provides a summary of the available chemical information for Ethyl 3-(3,5-dichlorophenyl)-3-
oxopropanoate, including its properties, a proposed synthetic route, and general reactivity.

Chemical and Physical Properties

While specific experimentally determined physical properties for Ethyl 3-(3,5-
dichlorophenyl)-3-oxopropanoate are not readily available in the reviewed literature, its
fundamental chemical properties have been established.
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Property Value Source

CAS Number 172168-01-3 [112][3114]

Molecular Formula C11H10Cl203 [11[2][3]

Molecular Weight 261.10 g/mol [1112][3]
ethyl 3-(3,5-dichlorophenyl)-3-

IUPAC Name v Pheny) [3]
oxopropanoate

Synthesis

A specific, detailed experimental protocol for the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-
oxopropanoate is not explicitly available in the surveyed literature. However, a plausible
synthetic route is the Claisen condensation of an appropriate 3,5-dichlorobenzoyl derivative
with an acetate source. A general procedure for a similar compound, ethyl 3-(4-chloro-
phenyl)-3-oxo-propionate, can be adapted.[5] This proposed synthesis involves the reaction of
a 3,5-dichlorophenyl ketone with a carbonate in the presence of a strong base.

Proposed Synthetic Pathway
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Reactants

3,5-Dichloroacetophenone Diethyl Carbonate
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Caption: Proposed synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a structurally similar compound and should be

optimized for the specific substrate.[5]

Materials:

3,5-Dichloroacetophenone

Diethyl carbonate

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous diethyl ether
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5N Hydrochloric acid

Saturated aqueous sodium chloride solution

Anhydrous sodium sulfate

Crushed ice

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (washed twice with
anhydrous diethyl ether to remove mineral oil) in anhydrous diethyl carbonate is prepared
under a nitrogen atmosphere.

The suspension is cooled in an ice bath.

A solution of 3,5-dichloroacetophenone in diethyl carbonate is added dropwise to the stirred
suspension.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-
layer chromatography.

Upon completion, the reaction mixture is carefully quenched by the addition of crushed ice.
The pH of the aqueous layer is adjusted to 6-7 with 5N hydrochloric acid.

The mixture is transferred to a separatory funnel, and the layers are separated.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with a saturated aqueous sodium chloride solution
and dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure to yield the crude product, which may be
purified by vacuum distillation or column chromatography.
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Reactivity

The reactivity of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is characteristic of 3-keto
esters.

Keto-Enol Tautomerism

B-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is
stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium
is influenced by the solvent and the electronic nature of the substituents.

Reactions at the a-Carbon

The a-protons of B-keto esters are acidic and can be readily removed by a base to form a
stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of
carbon-carbon bond-forming reactions, such as alkylation and acylation.

Reactions at the Carbonyl Groups

The two carbonyl groups (ketone and ester) are susceptible to nucleophilic attack. The relative
reactivity of these two groups can be influenced by the steric and electronic environment. For
instance, reduction with mild reducing agents may selectively target the ketone carbonyl.

Spectroscopic Data

Experimentally determined spectroscopic data for Ethyl 3-(3,5-dichlorophenyl)-3-
oxopropanoate are not available in the public domain. However, predicted spectral data can
be estimated based on the structure and data from similar compounds.

Predicted *H NMR Spectrum

o Ethyl group: A triplet corresponding to the methyl protons (CHs) is expected around 1.2-1.4
ppm, and a quartet for the methylene protons (CHz) is anticipated around 4.1-4.3 ppm.

e Methylene group (a-carbon): A singlet for the methylene protons adjacent to the carbonyl
groups is expected in the range of 3.5-4.0 ppm.
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e Aromatic protons: The aromatic protons on the dichlorophenyl ring are expected to appear in
the region of 7.0-8.0 ppm. Due to the substitution pattern, a singlet or a complex multiplet
may be observed.

Predicted **C NMR Spectrum

o Ethyl group: The methyl carbon is expected around 14 ppm, and the methylene carbon
around 61 ppm.

o Methylene carbon (a-carbon): The a-carbon is anticipated to have a chemical shift in the
range of 45-55 ppm.

o Carbonyl carbons: The ester carbonyl carbon is expected around 165-175 ppm, and the
ketone carbonyl carbon is expected to be more downfield, around 190-200 ppm.

o Aromatic carbons: The carbons of the dichlorophenyl ring are expected in the aromatic
region of 120-140 ppm. The carbons bearing the chlorine atoms will be significantly
downfield.

Biological Activity

There is no specific information regarding the biological activity or potential applications in drug
development for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in the reviewed literature.
However, the dichlorophenyl moiety is present in a number of biologically active compounds,
suggesting that this molecule could be a valuable scaffold for the synthesis of novel therapeutic
agents. Further research is required to explore its biological profile.

Conclusion

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a chemical intermediate with potential
applications in organic synthesis. While detailed experimental data on its physical and spectral
properties are currently lacking in the public domain, its synthesis can be reasonably proposed
based on established chemical reactions for similar structures. The presence of multiple
reactive sites makes it a versatile tool for the construction of more complex molecular
architectures. Further investigation into the synthesis, characterization, and biological
evaluation of this compound is warranted to fully elucidate its chemical properties and potential
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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